[4-(Azepan-1-yl)-3-nitrophenyl](4-nitrophenyl)methanone
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Overview
Description
4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE is an organic compound characterized by the presence of an azepane ring and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor followed by the introduction of the azepane ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups may participate in electron transfer reactions, while the azepane ring can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-PIPERIDINYL)-3-NITROPHENYLMETHANONE: Similar structure but with a piperidine ring instead of an azepane ring.
4-(1-MORPHOLINYL)-3-NITROPHENYLMETHANONE: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
The presence of the azepane ring in 4-(1-AZEPANYL)-3-NITROPHENYLMETHANONE provides unique steric and electronic characteristics that differentiate it from similar compounds. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-(azepan-1-yl)-3-nitrophenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H19N3O5/c23-19(14-5-8-16(9-6-14)21(24)25)15-7-10-17(18(13-15)22(26)27)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2 |
InChI Key |
WRQMEPRYCRUMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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